- Total Synthesis and Biological Evaluation of Natural and Designed Tubulysins, Journal of the American Chemical Society, 2016, 138(5), 1698-1708

Cas no 936691-46-2 (Tubulysin M)

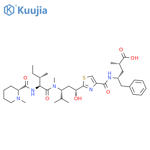

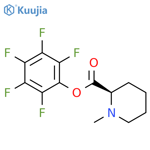

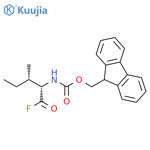

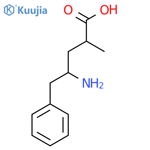

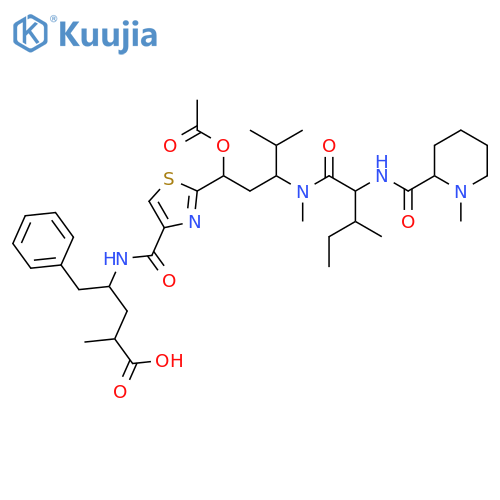

Tubulysin M structure

Produktname:Tubulysin M

Tubulysin M Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Tubulysin M

- 4-[[2-[1-Acetyloxy-4-methyl-3-[methyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid

- N14-Desacetoxytubulysin H

- EX-A5466K

- HY-N7053

- AKOS032946592

- TubulysinM

- 936691-46-2

- SCHEMBL12280896

- DA-68411

- CS-0101875

- (aS,?R)-?-[[[2-[(1R,3R)-1-(Acetyloxy)-4-methyl-3-[methyl[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl]amino]pentyl]-4-thiazolyl]carbonyl]amino]-a-methyl-Benzenepentanoic Acid;

- NSC-784013

- CHEMBL3911475

- NSC784013

- (2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[methyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid

-

- MDL: MFCD28398136

- Inchi: 1S/C38H57N5O7S/c1-9-24(4)33(41-35(46)30-17-13-14-18-42(30)7)37(47)43(8)31(23(2)3)21-32(50-26(6)44)36-40-29(22-51-36)34(45)39-28(19-25(5)38(48)49)20-27-15-11-10-12-16-27/h10-12,15-16,22-25,28,30-33H,9,13-14,17-21H2,1-8H3,(H,39,45)(H,41,46)(H,48,49)

- InChI-Schlüssel: POBZYODNVHQLFG-UHFFFAOYSA-N

- Lächelt: S1C=C(C(NC(CC2C=CC=CC=2)CC(C(=O)O)C)=O)N=C1C(CC(C(C)C)N(C)C(C(C(C)CC)NC(C1CCCCN1C)=O)=O)OC(C)=O

Berechnete Eigenschaften

- Genaue Masse: 727.39787035g/mol

- Monoisotopenmasse: 727.39787035g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 3

- Anzahl der Akzeptoren für Wasserstoffbindungen: 10

- Schwere Atomanzahl: 51

- Anzahl drehbarer Bindungen: 19

- Komplexität: 1170

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 7

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 187

- XLogP3: 3.8

Tubulysin M Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0101875-100mg |

Tubulysin M |

936691-46-2 | 100mg |

$76322.0 | 2022-04-26 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce59930-5mg |

Tubulysin M |

936691-46-2 | 98% | 5mg |

¥0.00 | 2023-09-07 | |

| ChemScence | CS-0101875-25mg |

Tubulysin M |

936691-46-2 | 25mg |

$19310.0 | 2022-04-26 | ||

| TRC | T897130-25mg |

Tubulysin M |

936691-46-2 | 25mg |

$ 37000.00 | 2023-09-05 | ||

| MedChemExpress | HY-N7053-50mg |

Tubulysin M |

936691-46-2 | ≥96.0% | 50mg |

¥386200 | 2023-03-07 | |

| MedChemExpress | HY-N7053-100mg |

Tubulysin M |

936691-46-2 | ≥96.0% | 100mg |

¥763220 | 2023-03-07 | |

| MedChemExpress | HY-N7053-25mg |

Tubulysin M |

936691-46-2 | ≥96.0% | 25mg |

¥193100 | 2023-03-07 | |

| MedChemExpress | HY-N7053-5mg |

Tubulysin M |

936691-46-2 | 5mg |

¥76000 | 2024-07-19 | ||

| TRC | T897130-10mg |

Tubulysin M |

936691-46-2 | 10mg |

$ 27040.00 | 2022-06-02 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce59930-1mg |

Tubulysin M |

936691-46-2 | 98% | 1mg |

¥0.00 | 2023-09-07 |

Tubulysin M Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Solvents: Pyridine ; 0 °C; 12 h, 25 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 16 h, rt

Referenz

- Tubulysin derivatives and methods for preparing the same, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Diisopropylcarbodiimide , Pentafluorophenol Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 24 h, rt

1.2 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 24 h, rt

1.3 Solvents: Pyridine ; rt → 0 °C; 2 h, 0 °C → rt; 22 h, rt; rt → 0 °C

1.4 Reagents: Water Solvents: 1,4-Dioxane ; 0 °C → rt; 20 h, rt

1.2 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 24 h, rt

1.3 Solvents: Pyridine ; rt → 0 °C; 2 h, 0 °C → rt; 22 h, rt; rt → 0 °C

1.4 Reagents: Water Solvents: 1,4-Dioxane ; 0 °C → rt; 20 h, rt

Referenz

- Tubulysin D analogs for the treatment of proliferative disorders, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Diisopropylcarbodiimide , Pentafluorophenol Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 24 h, rt

1.2 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 24 h, rt

1.3 Reagents: Pyridine Solvents: Pyridine ; rt → 0 °C; 2 h, 0 °C → rt; 22 h, rt

1.2 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 24 h, rt

1.3 Reagents: Pyridine Solvents: Pyridine ; rt → 0 °C; 2 h, 0 °C → rt; 22 h, rt

Referenz

- Preparation of tubulysin D analogs as highly potent cell-growth inhibitors for treating cancer and psoriasis, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Tris(2-aminoethyl)amine Solvents: Dichloromethane ; 1 h, rt

1.2 Reagents: Triethylamine Solvents: Dimethylformamide ; 24 h, rt

1.3 Reagents: Dimedone Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 1 d, rt

1.2 Reagents: Triethylamine Solvents: Dimethylformamide ; 24 h, rt

1.3 Reagents: Dimedone Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 1 d, rt

Referenz

- Structure-activity and high-content imaging analyses of novel tubulysins, Chemical Biology & Drug Design, 2007, 70(2), 75-86

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Solvents: Pyridine ; 18 h, rt

Referenz

- Design, synthesis, and cytotoxic activity of new tubulysin analogues, Synlett, 2022, 33(2), 187-195

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Tris(2-aminoethyl)amine Solvents: Dichloromethane ; 3 h, rt

1.2 Reagents: Dicyclohexylcarbodiimide , Pentafluorophenol Solvents: Dimethylformamide ; overnight, rt

1.3 24 h, rt

1.4 Reagents: Dimedone Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

1.2 Reagents: Dicyclohexylcarbodiimide , Pentafluorophenol Solvents: Dimethylformamide ; overnight, rt

1.3 24 h, rt

1.4 Reagents: Dimedone Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

Referenz

- Total Synthesis of N14-Desacetoxytubulysin H, Organic Letters, 2007, 9(8), 1605-1607

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 24 h, rt

Referenz

- Concise total synthesis of N14-descaetoxytubulysin H, ChemRxiv, 2020, 1, 1-6

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Ammonium fluoride Solvents: Methanol ; overnight, reflux

1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 10 h, reflux; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.4 Solvents: Pyridine ; 20 h, rt

1.5 Reagents: Water

1.6 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.7 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 4 h, rt

1.8 Solvents: Methanol , Acetonitrile , Water ; 0.5 h, rt

1.9 Reagents: Sodium cyanoborohydride ; 0.5 h, rt

1.10 Reagents: Acetic acid ; overnight, pH 5, rt

1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 10 h, reflux; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.4 Solvents: Pyridine ; 20 h, rt

1.5 Reagents: Water

1.6 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.7 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 4 h, rt

1.8 Solvents: Methanol , Acetonitrile , Water ; 0.5 h, rt

1.9 Reagents: Sodium cyanoborohydride ; 0.5 h, rt

1.10 Reagents: Acetic acid ; overnight, pH 5, rt

Referenz

- Method for preparing efficient anti-tumor active polypeptide tubulysin m, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Stannane, hydroxytrimethyl- Solvents: 1,2-Dichloroethane ; 25 °C; 12 h, reflux

1.2 Reagents: Pyridine ; 0 °C; 12 h, 25 °C

1.2 Reagents: Pyridine ; 0 °C; 12 h, 25 °C

Referenz

- Preparation of desacetoxytubulysin H and analogs thereof as anticancer agents, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

Referenz

- Glycoside dual-cleavage linkers for antibody-drug conjugates, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Ammonium fluoride Solvents: Methanol ; overnight, reflux

1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 10 h, reflux

1.3 Reagents: Hydrochloric acid ; pH 2

1.4 Solvents: Pyridine ; 20 h, rt

1.5 Reagents: Water ; cooled

1.6 Reagents: Hydrochloric acid Solvents: Methanol ; pH 2

1.7 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 4 h, rt

1.8 Solvents: Methanol , Acetonitrile , Water ; 0.5 h, rt

1.9 Reagents: Sodium cyanoborohydride ; 0.5 h, rt

1.10 Solvents: Acetic acid ; rt; pH 5, rt; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 10 h, reflux

1.3 Reagents: Hydrochloric acid ; pH 2

1.4 Solvents: Pyridine ; 20 h, rt

1.5 Reagents: Water ; cooled

1.6 Reagents: Hydrochloric acid Solvents: Methanol ; pH 2

1.7 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 4 h, rt

1.8 Solvents: Methanol , Acetonitrile , Water ; 0.5 h, rt

1.9 Reagents: Sodium cyanoborohydride ; 0.5 h, rt

1.10 Solvents: Acetic acid ; rt; pH 5, rt; overnight, rt

Referenz

- Method for preparing high-efficiency anti-tumor active polypeptide tubulysin M, China, , ,

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Pyridine ; 16 h, rt

Referenz

- Antibody-drug conjugates, compositions and methods of use, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Trifluoroacetic acid Solvents: Water ; 0 °C; 5 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.3 Reagents: Sodium cyanoborohydride Solvents: Acetonitrile , Water ; 30 min, rt

1.4 Reagents: Acetic acid ; 12 h, pH 7, rt

1.5 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 0.5 h, 0 °C; 20 h, 0 °C → rt

1.6 Reagents: Trifluoroacetic acid ; pH 1, 0 °C

1.7 Reagents: Pyridine ; 14 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.3 Reagents: Sodium cyanoborohydride Solvents: Acetonitrile , Water ; 30 min, rt

1.4 Reagents: Acetic acid ; 12 h, pH 7, rt

1.5 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 0.5 h, 0 °C; 20 h, 0 °C → rt

1.6 Reagents: Trifluoroacetic acid ; pH 1, 0 °C

1.7 Reagents: Pyridine ; 14 h, rt

Referenz

- A highly stereoselective total synthesis of unnatural N-methyl tubulysin, Synlett, 2018, 29(20),

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Diisopropylcarbodiimide , Pentafluorophenol Solvents: Ethyl acetate ; 0 °C; 24 h, rt

1.2 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 24 h, rt

1.3 Solvents: Pyridine ; rt → 0 °C; 2 h, 0 °C → rt; 22 h, rt

1.4 Solvents: 1,4-Dioxane , Water ; 20 h, 0 °C → rt

1.2 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 24 h, rt

1.3 Solvents: Pyridine ; rt → 0 °C; 2 h, 0 °C → rt; 22 h, rt

1.4 Solvents: 1,4-Dioxane , Water ; 20 h, 0 °C → rt

Referenz

- Design, synthesis, and biological properties of highly potent tubulysin D analogs, Chemistry - A European Journal, 2007, 13(34), 9534-9541

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 5 min, rt

1.2 4 h, rt

1.3 Reagents: Piperidine Solvents: Dimethylformamide ; 6 min, rt

1.4 Reagents: 2,4,6-Trimethylpyridine , Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ; 2 h, rt

1.5 Reagents: Piperidine Solvents: Dimethylformamide ; 6 min, rt

1.6 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 6 h, rt

1.7 Reagents: Piperidine Solvents: Dimethylformamide ; 6 min, rt

1.8 Reagents: 2,4,6-Trimethylpyridine , Pyridine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ; overnight, rt

1.9 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 1 h, rt

1.2 4 h, rt

1.3 Reagents: Piperidine Solvents: Dimethylformamide ; 6 min, rt

1.4 Reagents: 2,4,6-Trimethylpyridine , Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ; 2 h, rt

1.5 Reagents: Piperidine Solvents: Dimethylformamide ; 6 min, rt

1.6 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 6 h, rt

1.7 Reagents: Piperidine Solvents: Dimethylformamide ; 6 min, rt

1.8 Reagents: 2,4,6-Trimethylpyridine , Pyridine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ; overnight, rt

1.9 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 1 h, rt

Referenz

- Structure-Cytotoxicity Relationships of Analogues of N14-Desacetoxytubulysin H, Journal of Medicinal Chemistry, 2016, 59(23), 10781-10787

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dichloromethane ; 3 h, 0 °C

Referenz

- Total Synthesis and Biological Evaluation of Tubulysin Analogues, Journal of Organic Chemistry, 2016, 81(21), 10302-10320

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Reagents: Dicyclohexylcarbodiimide , Pentafluorophenol Solvents: Dichloromethane ; 0 °C → rt; 15 h, rt

1.2 Reagents: Dimethylformamide , Diisopropylethylamine ; 24 h, rt

1.2 Reagents: Dimethylformamide , Diisopropylethylamine ; 24 h, rt

Referenz

- Expedient Synthesis of N-Methyl Tubulysin Analogues with High Cytotoxicity, Journal of Organic Chemistry, 2008, 73(12), 4362-4369

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Water ; 24 h, rt

Referenz

- Tubulysin synthesis featuring stereoselective catalysis and highly convergent multicomponent assembly, Organic Letters, 2020, 22(14), 5396-5400

Herstellungsverfahren 20

Reaktionsbedingungen

1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ; 10 min, rt

1.2 Solvents: Dimethylformamide ; 18 h, rt

1.2 Solvents: Dimethylformamide ; 18 h, rt

Referenz

- Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads, ACS Medicinal Chemistry Letters, 2016, 7(11), 999-1004

Tubulysin M Raw materials

- Benzenepentanoic acid, γ-[[[2-[(1R,3R)-1-hydroxy-4-methyl-3-[methyl[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl]amino]pentyl]-4-thiazolyl]carbonyl]amino]-α-methyl-, (αS,γR)-

- Methyl (αS,γR)-γ-[[[2-[(1R,3R)-1-(acetyloxy)-4-methyl-3-[methyl[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl]amino]pentyl]-4-thiazolyl]carbonyl]amino]-α-methylbenzenepentanoate

- 2-Propen-1-yl (αS,γR)-γ-[[[2-[(1R,3R)-1-(acetyloxy)-3-[[(2S,3S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-methyl-1-oxopentyl]methylamino]-4-methylpentyl]-4-thiazolyl]carbonyl]amino]-α-methylbenzenepentanoate

- Carbamic acid, N-[(1S,2S)-1-(fluorocarbonyl)-2-methylbutyl]-, 9H-fluoren-9-ylmethyl ester

- 4-Amino-2-methyl-5-phenylpentanoic acid

- Benzenepentanoic acid, γ-amino-α-methyl-, hydrochloride (1:1), (αS,γR)-

- 2-Propen-1-yl (αS,γR)-γ-[[[2-[(1R,3R)-1-(acetyloxy)-4-methyl-3-[methyl[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl]amino]pentyl]-4-thiazolyl]carbonyl]amino]-α-methylbenzenepentanoate

- 1,1-Dimethylethyl (2R)-2-[[[(1S,2S)-1-[[[(1R,3R)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[4-[[[(1R,3S)-4-methoxy-3-methyl-4-oxo-1-(phenylmethyl)butyl]amino]carbonyl]-2-thiazolyl]-1-(1-methylethyl)propyl]methylamino]carbonyl]-2-methylbutyl]amino]carbonyl]-1-piperidinecarboxylate

- (2R)-1-methylpiperidine-2-carboxylic acid

- 2-Piperidinecarboxylic acid, 1-methyl-, 2,3,4,5,6-pentafluorophenyl ester, (2R)-

- 4-Thiazolecarboxylic acid, 2-[(1R,3R)-1-(acetyloxy)-4-methyl-3-[methyl[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl]amino]pentyl]-

- 1-(Phenylmethyl) (2R)-2-[[[(1S,2S)-1-[[[(1R,3R)-3-(acetyloxy)-3-[4-[[[(1R,3S)-3-carboxy-1-(phenylmethyl)butyl]amino]carbonyl]-2-thiazolyl]-1-(1-methylethyl)propyl]methylamino]carbonyl]-2-methylbutyl]amino]carbonyl]-1-piperidinecarboxylate

- 2,3,4,5,6-Pentafluorophenyl 2-[(1R,3R)-1-(acetyloxy)-4-methyl-3-[methyl[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl]amino]pentyl]-4-thiazolecarboxylate

- 4-Thiazolecarboxylic acid, 2-[(1R,3R)-1-(acetyloxy)-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4-methylpentyl]-

Tubulysin M Preparation Products

Tubulysin M Verwandte Literatur

-

Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

936691-46-2 (Tubulysin M) Verwandte Produkte

- 904516-27-4(N-2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl-3,4,5-trimethoxybenzamide)

- 54094-40-5(2-(2-Methylpropanoyl)cycloheptan-1-one)

- 116724-76-6(O1-tert-butyl O2,O5-dimethyl trans-pyrrolidine-1,2,5-tricarboxylate)

- 6963-56-0(Butanoic acid,(4-methoxyphenyl)methyl ester)

- 478079-89-9(1-(2-Chlorophenoxy)-3-(phenylsulfonyl)-2-propanol)

- 2229339-83-5(3-bromo-5-(bromomethyl)-2-methoxythiophene)

- 1207027-25-5(N-1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl-2-methoxyacetamide)

- 7752-54-7(7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine)

- 1806756-55-7(2-(Aminomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-acetic acid)

- 188399-46-4(ent-Entecavir)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:936691-46-2)Tubulysin M

Reinheit:99%/99%/99%

Menge:0.025g/0.05g/0.1g

Preis ($):9996.0/19992.0/39508.0